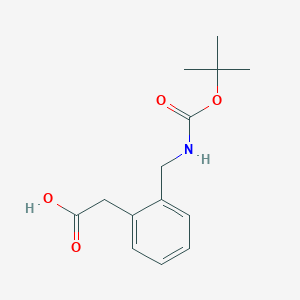2-(Boc-aminomethyl)phenylacetic acid
CAS No.: 40851-66-9
Cat. No.: VC1995683
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40851-66-9 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | CGPQRFCFBISLKF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O |
Introduction
2-(Boc-aminomethyl)phenylacetic acid, also known as 2-(tert-butoxycarbonylaminomethyl)phenylacetic acid, is a versatile organic compound widely used in various fields of research, including organic synthesis, pharmaceutical development, and peptide chemistry. Its chemical formula is C14H19NO4, and it has a molecular weight of 265.3 g/mol .
Storage Conditions
-
It is recommended to store the compound under inert gas (nitrogen or argon) at a temperature range of 2–8 °C .
Applications in Research
2-(Boc-aminomethyl)phenylacetic acid is utilized in several key areas of research:
Synthesis of Pharmaceuticals
-
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .
Peptide Chemistry
-
It is commonly used in peptide synthesis as a protecting group for amines, enhancing the efficiency of coupling reactions .
Drug Development
-
Researchers leverage its properties to develop new drug candidates, especially in the fields of analgesics and anti-inflammatory medications .
Bioconjugation
-
The compound is useful in bioconjugation processes, allowing for the attachment of biomolecules to therapeutic agents, thereby improving their efficacy and specificity .
Medicinal Chemistry Research
-
It plays a significant role in medicinal chemistry research, helping scientists explore structure-activity relationships and optimize drug design .
Hazard Classification
Personal Protective Equipment (PPE)
Safety Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume